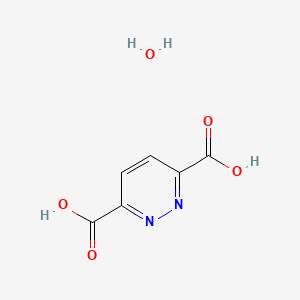
Pyridazinic dicarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridazinic dicarboxylic acid is a heterocyclic compound containing a pyridazine ring with two carboxylic acid groups. Pyridazine is a six-membered ring with two adjacent nitrogen atoms, making it a diazine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Pyridazinic dicarboxylic acid can be synthesized through various methods. One common approach involves the hydrolysis of nitriles or the carboxylation of organometallic intermediates . Another method includes the preparation of three-dimensional coordination polymers of lanthanide pyridazinic dicarboxylates by hydrothermal methods .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Pyridazinic dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are influenced by the presence of the carboxylic acid groups and the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often facilitated by catalysts or specific reaction conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Pyridazinic dicarboxylic acid has a wide range of applications in scientific research :
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and coordination polymers.
Biology: Its derivatives exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: this compound derivatives are explored for their potential as therapeutic agents in treating cardiovascular diseases, neurological disorders, and other medical conditions.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides, and in materials science for creating advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of pyridazinic dicarboxylic acid and its derivatives involves interactions with various molecular targets and pathways . For instance, some derivatives inhibit enzymes like stearoyl-coenzyme A desaturase-1, which plays a role in fatty acid metabolism . Others may act on ion channels or receptors, influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
Pyrimidine: Contains nitrogen atoms at positions 1 and 3.
Pyrazine: Contains nitrogen atoms at positions 1 and 4.
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Propiedades
Número CAS |
849223-55-8 |
|---|---|
Fórmula molecular |
C6H6N2O5 |
Peso molecular |
186.12 g/mol |
Nombre IUPAC |
pyridazine-3,6-dicarboxylic acid;hydrate |
InChI |
InChI=1S/C6H4N2O4.H2O/c9-5(10)3-1-2-4(6(11)12)8-7-3;/h1-2H,(H,9,10)(H,11,12);1H2 |
Clave InChI |
UCXWZJNQMVLPFY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NN=C1C(=O)O)C(=O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




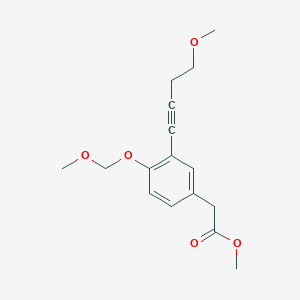
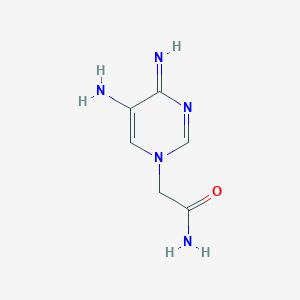
![3,7-bis(3,5-dimethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13098832.png)
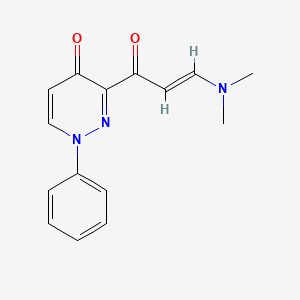
![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
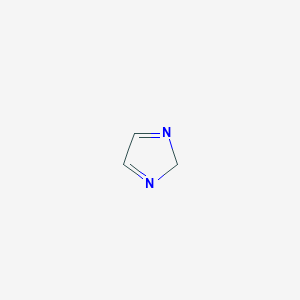
![4-(1H-Pyrrolo[3,2-B]pyridin-3-YL)cyclohexanone](/img/structure/B13098852.png)
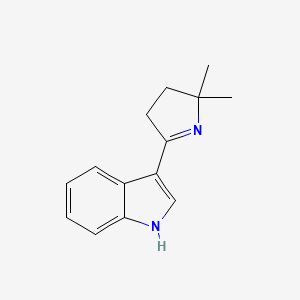
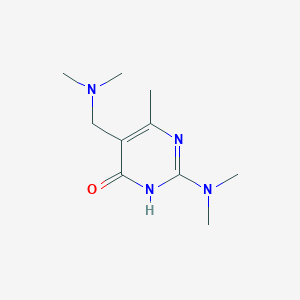
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
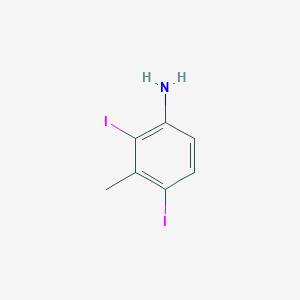
![2-(Heptylsulfanyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13098892.png)
